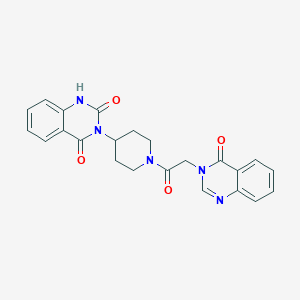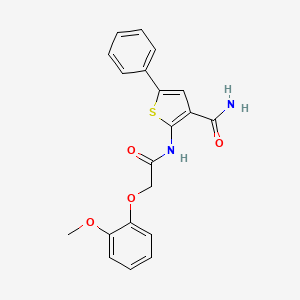
2-(2-(2-Methoxyphenoxy)acetamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The methoxy, phenoxy, and acetamido groups would likely contribute to the polarity of the molecule, while the phenyl and thiophene rings would contribute to its aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the methoxy group could be demethylated, or the acetamido group could be hydrolyzed. The thiophene ring could also potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, its solubility could be affected by the polar methoxy, phenoxy, and acetamido groups. Its melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .Scientific Research Applications
Anticancer Applications
- Substituted 2-phenylthiazole-4-carboxamide derivatives, structurally similar to the compound of interest, were synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, showing that specific substitutions could enhance activity against certain cell lines (Aliabadi et al., 2010).
- New thiophene derivatives, including thiazolyl-thiophene and thienopyridine compounds, were synthesized from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents, which could indicate their utility in cancer pain management and inflammation-related cancer research (Atta & Abdel‐Latif, 2021).
Antimicrobial Applications
- Synthesis, characterization, and evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been conducted, showing the process of creating compounds with potential antimicrobial activities (Talupur et al., 2021).
Anticonvulsant Activities
- Research into functionalized N-benzyl 2-acetamidoacetamides indicates the importance of the 2-acetamido substituent for anticonvulsant activity, suggesting that modifications of the acetamido group can lead to compounds with potential use in the treatment of seizures (Choi et al., 1996).
Anti-Inflammatory and Analgesic Activities
- The development of new chemical entities with potential as anticancer, anti-inflammatory, and analgesic agents has been explored, with specific modifications to the phenylacetamide derivatives showing promising results in preclinical models (Rani et al., 2014).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug molecule, its mechanism of action would depend on its target in the body. The presence of multiple functional groups suggests that it could potentially interact with a variety of biological targets .
Safety and Hazards
properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-15-9-5-6-10-16(15)26-12-18(23)22-20-14(19(21)24)11-17(27-20)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRFQRFGNSGNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2647628.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2647631.png)

![5-cyclopropyl-N-[(furan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2647640.png)
![Methyl 5-[[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]furan-2-carboxylate](/img/structure/B2647641.png)
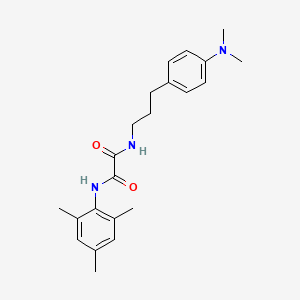
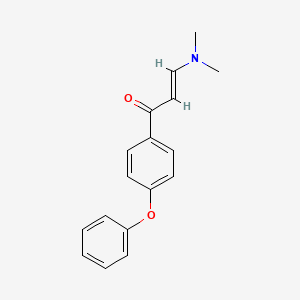
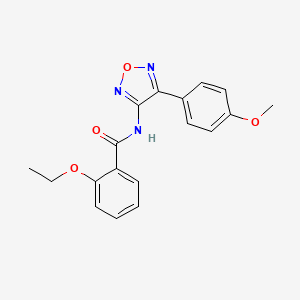
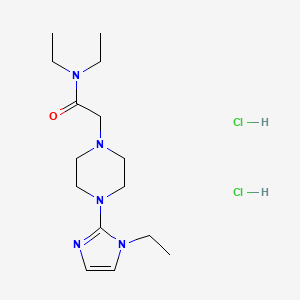

![1-Morpholin-4-yl-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2647648.png)

